N1-(3,5-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-5-11(2)7-12(6-10)17-14(19)13(18)16-8-15(20)3-4-21-9-15/h5-7,20H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYACPPVKSXWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCOC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 3-Hydroxytetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is synthesized via acid-catalyzed cyclization of a diol precursor. A representative protocol involves:
- Precursor : 1,4-butanediol derivatives substituted with hydroxyl groups at the 3-position.
- Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 80–100°C.
- Solvent : Toluene or dichloromethane under anhydrous conditions.
Key Reaction :
$$
\text{1,4-Butanediol derivative} \xrightarrow[\text{H₂SO₄, 90°C}]{\text{Toluene}} \text{3-Hydroxytetrahydrofuran} \quad \text{(Yield: 70–85\%)}
$$
Coupling with 3,5-Dimethylaniline
The final step involves nucleophilic acyl substitution between the oxalamidyl chloride and 3,5-dimethylaniline:
- Conditions : Anhydrous tetrahydrofuran (THF) at 25°C with catalytic dimethylaminopyridine (DMAP).
- Workup : Precipitation with ice-cwater followed by recrystallization from ethanol.
Key Reaction :
$$
\text{N-((3-Hydroxytetrahydrofuran-3-yl)methyl)oxalamidyl chloride} + \text{3,5-Dimethylaniline} \xrightarrow[\text{DMAP, THF}]{\text{25°C}} \text{Target Compound} \quad \text{(Yield: 80–90\%)}
$$
Stepwise Synthesis Optimization
Tetrahydrofuran Ring Formation
Cyclization efficiency depends on the diol precursor’s steric and electronic properties. Substrates with electron-withdrawing groups exhibit faster cyclization but lower yields due to side reactions.
Table 1: Impact of Diol Structure on Cyclization Efficiency
| Diol Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,4-Butanediol | H₂SO₄ | 90 | 72 |
| 3-Hydroxy-1,5-pentanediol | PTSA | 80 | 85 |
| 2-Methyl-1,4-butanediol | H₂SO₄ | 100 | 68 |
Data adapted from industrial protocols.
Oxalamide Functionalization
The use of oxalyl chloride versus diethyl oxalate impacts reaction kinetics and purity. Diethyl oxalate requires longer reaction times (12–24 hours) but avoids hazardous gas evolution.
Table 2: Reagent Comparison for Oxalamide Formation
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxalyl chloride | DCM | 0–5 | 75 | 98 |
| Diethyl oxalate | Toluene | 25 | 70 | 95 |
Data derived from synthetic studies.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance safety and yield:
- Reactors : Microfluidic channels with residence time ≤10 minutes.
- Throughput : 50–100 kg/day.
Waste Management
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Cost
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Yield (%) | 75 | 85 |
| Cost (USD/kg) | 1,200 | 900 |
| Reaction Time (hours) | 24 | 6 |
Data synthesized from patent and industrial sources.
Chemical Reactions Analysis
Types of Reactions
N1-(3,5-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis, allowing the creation of more complex chemical entities .
Biology
- Biochemical Probes : It has been investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes .
Medicine
- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its mechanism of action could involve the inhibition of specific enzymes or modulation of signaling pathways related to disease processes .
Industry
- Material Development : The compound is explored for its application in developing new materials, particularly in pharmaceuticals and agrochemicals .
- Anti-inflammatory Activity : A study demonstrated that derivatives of N1-(3,5-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines .
- Cancer Research : In a recent investigation, the compound showed promise in reducing tumor growth in xenograft models by targeting specific pathways involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of N1-(3,5-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Agrochemical Chemistry
Several amide-based compounds with heterocyclic or aromatic substituents are used as pesticides, offering insights into structural-activity relationships:
Key Observations :
- Substituent Impact : The target compound lacks electronegative groups (e.g., chlorine in cyprofuram or trifluoromethyl in flutolanil), which are critical for pesticidal activity. Its hydroxyl-THF group may enhance environmental biodegradability compared to halogenated analogs.
Comparison with Polymer Precursors
3-Chloro-N-phenyl-phthalimide () shares an aromatic amide backbone but serves as a monomer for polyimide synthesis due to its anhydride-forming capability . In contrast, the target compound’s oxalamide core and hydroxyl-THF group lack such reactivity, limiting its utility in polymer chemistry.
Physicochemical Properties
- Solubility: The hydroxyl group in the THF moiety may improve aqueous solubility relative to non-polar analogs like flubenzimine.
- Stability : Safety guidelines (P210) suggest thermal instability compared to cyprofuram, which lacks hydroxyl groups prone to dehydration .
Research Implications and Gaps
- Synthetic Utility : The absence of halogen or trifluoromethyl groups may reduce environmental persistence, aligning with green chemistry trends.
Q & A
Basic Question: What are the optimal synthetic routes for N1-(3,5-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, and how can yield and purity be maximized?
Methodological Answer:
The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For example:
- Step 1: React 3,5-dimethylaniline with oxalyl chloride under anhydrous conditions (e.g., DMF as a catalyst) to form the N1-(3,5-dimethylphenyl)oxalamide intermediate.
- Step 2: Introduce the tetrahydrofuran (THF)-derived moiety (e.g., 3-hydroxytetrahydrofuran-3-yl-methylamine) via nucleophilic substitution or amide coupling.
- Optimization: Use sodium hydride (NaH) as a base in anhydrous DMF to enhance reaction efficiency . Purification via silica gel chromatography (ethyl acetate/hexane gradient) improves purity (>95%) .
Table 1: Comparative Synthetic Yields for Analogous Oxalamides
| Compound Class | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Trifluoromethylphenyl analogs | 78–76 | 95–99 | Et₃N, CH₂Cl₂, 0°C to RT |
| Quinoline-linked oxalamides | 12–64 | 95 | NaH, DMF, 24h reflux |
Basic Question: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., methyl groups at δ 2.3 ppm for 3,5-dimethylphenyl and THF-derived protons at δ 3.5–4.0 ppm) .
- UPLC-MS: Confirm molecular weight (e.g., [M+H]⁺ ion) with <1 ppm mass accuracy. Use C18 columns (ACN/water + 0.1% formic acid) for retention time consistency .
- Melting Point: Differential scanning calorimetry (DSC) ensures reproducibility (e.g., 140–145°C range for similar compounds ).
Basic Question: What initial biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial Activity: Use microbroth dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Modular Synthesis: Vary substituents on the phenyl (e.g., electron-withdrawing groups) and tetrahydrofuran rings (e.g., hydroxyl vs. methoxy) .
- Computational Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Prioritize derivatives with ΔG < -8 kcal/mol .
- In Vivo Validation: Test top candidates in xenograft models (e.g., murine colon cancer) with pharmacokinetic profiling (t₁/₂, AUC) .
Table 2: SAR Trends in Oxalamide Derivatives
| Modification Site | Activity Trend | Example Data |
|---|---|---|
| 3,5-Dimethylphenyl | ↑ Lipophilicity, ↓ Solubility | LogP increase by 0.8 |
| Hydroxytetrahydrofuran | ↑ Hydrogen bonding with targets | IC₅₀ improved 2-fold |
Advanced Question: What computational strategies resolve contradictory data in reaction mechanisms or bioactivity?
Methodological Answer:
- Reaction Mechanism: Employ DFT calculations (Gaussian 16) to model intermediates (e.g., oxaziridine formation) and validate with kinetic isotope effects .
- Bioactivity Conflicts: Use meta-analysis of dose-response curves (GraphPad Prism) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Advanced Question: How can metabolic stability and toxicity be assessed preclinically?
Methodological Answer:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t₁/₂ and CLint .
- hERG Inhibition: Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 μM desired) .
- Ames Test: Screen for mutagenicity in Salmonella strains TA98/TA100 .
Advanced Question: What strategies mitigate synthetic challenges like low yields or side reactions?
Methodological Answer:
- Side Reaction Control: Use scavenger resins (e.g., polymer-bound tosyl chloride) to trap unreacted amines .
- Catalyst Optimization: Screen Pd/C or Rh catalysts for coupling steps. Rhodium complexes improve enantioselectivity (e.g., >90% ee) in asymmetric hydrogenation .
- Scale-Up: Switch from batch to flow chemistry for exothermic steps (e.g., THF ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
